(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Overview
Description
(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound with a unique structure that includes an ethyldisulfanyl group and a fluorenylmethoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Formation of the Ethyldisulfanyl Group: This step involves the reaction of a suitable thiol with an ethylating agent under controlled conditions to form the ethyldisulfanyl group.
Introduction of the Fluorenylmethoxycarbonyl-Protected Amino Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the ethyldisulfanyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethyldisulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Free amino group.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It can also be used as a probe to investigate the redox state of cellular environments.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require precise control over disulfide bond formation and cleavage.
Mechanism of Action
The mechanism of action of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves the formation and cleavage of disulfide bonds. The ethyldisulfanyl group can undergo redox reactions, which can be used to modulate the activity of the compound. The Fmoc-protected amino group allows for selective deprotection and subsequent reactions with other functional groups.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(methylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- (2R)-3-(propylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- (2R)-3-(butylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Uniqueness
The uniqueness of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its ethyldisulfanyl group, which provides distinct redox properties compared to other thioether-containing compounds. This makes it particularly useful in applications where controlled redox reactions are required.
Properties
IUPAC Name |
(2R)-3-(ethyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-2-26-27-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMBHYPHPKZALE-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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